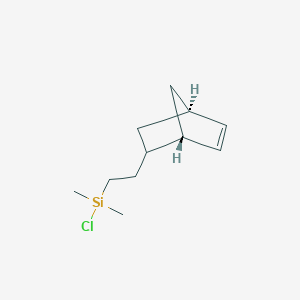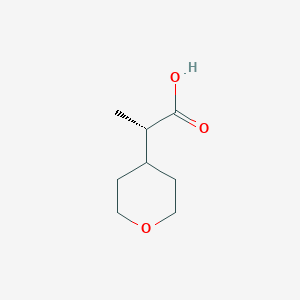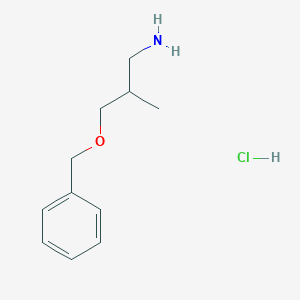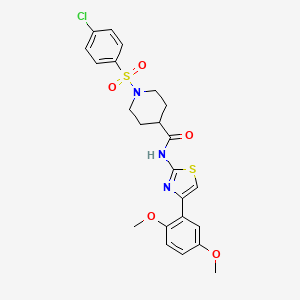
2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of a specific protein kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide:
Cancer Research
This compound has shown potential as a kinase inhibitor, which is crucial in cancer research. Kinase inhibitors can block specific enzymes involved in the growth and spread of cancer cells. The pyridazine moiety in the compound is particularly effective in targeting various kinases, making it a promising candidate for developing anti-cancer therapies .
Neurodegenerative Diseases
The compound’s ability to inhibit tropomyosin receptor kinases (TrkA/B/C) is significant for neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s disease. By targeting these kinases, the compound can potentially modulate neurotrophic signaling pathways, which are often dysregulated in these conditions .
Positron Emission Tomography (PET) Imaging
Due to its fluorinated structure, this compound can be used as a radioligand in PET imaging. PET imaging is a powerful tool for visualizing biological processes in vivo. The compound’s ability to bind selectively to specific targets makes it useful for diagnosing and monitoring diseases .
Anti-inflammatory Applications
The compound’s structure suggests potential anti-inflammatory properties. Pyridazine derivatives have been studied for their ability to inhibit enzymes and pathways involved in inflammation. This makes the compound a candidate for developing new anti-inflammatory drugs .
Antimicrobial Research
The pyrrolidine and pyridazine rings in the compound are known for their antimicrobial properties. These structures can disrupt bacterial cell walls or inhibit essential bacterial enzymes, making the compound a potential candidate for developing new antibiotics .
Cardiovascular Research
The compound may also have applications in cardiovascular research. Pyridazine derivatives have been studied for their vasodilatory effects, which can help in treating conditions like hypertension and heart failure. The compound’s ability to modulate blood vessel function makes it a promising candidate in this field.
Drug Metabolism Studies
The compound can be used in drug metabolism studies to understand how it is processed in the body. This includes studying its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for developing safe and effective drugs .
Synthetic Chemistry
In synthetic chemistry, the compound can serve as a building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile tool for chemists working on novel drug designs and other applications .
These applications highlight the compound’s versatility and potential in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Pyrrolidine in Drug Discovery Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones A brief review of the biological potential of indole derivatives 2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring of this compound, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The non-planarity of the pyrrolidine ring in this compound, a phenomenon called “pseudorotation”, could potentially influence its action in different environments .
properties
IUPAC Name |
2-fluoro-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c18-15-6-2-1-5-14(15)17(24)20-8-7-19-16-11-13(12-21-22-16)23-9-3-4-10-23/h1-2,5-6,11-12H,3-4,7-10H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNVCBYFIFPKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2544017.png)

![N-(2-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2544021.png)



![Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2544025.png)


![(5E)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2544030.png)
![benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/no-structure.png)
![1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride](/img/structure/B2544036.png)

